molecular formula C9H6ClNO3 B15340728 4-(4-Chlorophenyl)oxazolidine-2,5-dione

4-(4-Chlorophenyl)oxazolidine-2,5-dione

Cat. No.: B15340728
M. Wt: 211.60 g/mol
InChI Key: WHURWVDQBCHDLO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C10H8ClNO3 It is a derivative of oxazolidine-2,5-dione, featuring a chlorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 4-chlorobenzylamine with ethyl oxalyl chloride, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine-2,5-dione ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, reduced derivatives, and substituted chlorophenyl compounds.

Scientific Research Applications

4-(4-Chlorophenyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine-2,5-dione core structure but differ in their substituents.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group at different positions or with additional substituents.

Uniqueness

4-(4-Chlorophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H6ClNO3/c10-6-3-1-5(2-4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13)

InChI Key

WHURWVDQBCHDLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=O)OC(=O)N2)Cl

Origin of Product

United States

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